molecular formula C20H19Cl2N3O2 B4700025 2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B4700025
M. Wt: 404.3 g/mol
InChI Key: BIRDWAKCEVLQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione, also known as SB-242084, is a selective antagonist of the serotonin 5-HT2C receptor. It was first synthesized in 1999 by GlaxoSmithKline and has since been used extensively in scientific research to investigate the role of the 5-HT2C receptor in various physiological and pathological processes.

Mechanism of Action

2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione is a selective antagonist of the serotonin 5-HT2C receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The 5-HT2C receptor is involved in the regulation of various physiological processes, including appetite, mood, and anxiety. This compound binds to the 5-HT2C receptor and blocks its activity, which leads to a decrease in the downstream signaling pathways that are involved in the regulation of these processes.
Biochemical and Physiological Effects:
The blockade of the 5-HT2C receptor by this compound has been shown to have various biochemical and physiological effects. For example, it has been shown to decrease food intake and body weight in animal models of obesity. It has also been shown to decrease drug-seeking behavior in animal models of addiction. In addition, it has been shown to have anxiolytic effects in animal models of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione in lab experiments is its selectivity for the 5-HT2C receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of the results.

Future Directions

There are several future directions for the use of 2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione in scientific research. For example, it could be used to investigate the potential therapeutic benefits of targeting the 5-HT2C receptor in the treatment of other disorders, such as depression or schizophrenia. It could also be used to investigate the role of the 5-HT2C receptor in other physiological processes, such as circadian rhythm regulation or immune function. Finally, it could be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects.

Scientific Research Applications

2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione has been used extensively in scientific research to investigate the role of the 5-HT2C receptor in various physiological and pathological processes. For example, it has been used to study the role of the 5-HT2C receptor in appetite regulation, addiction, and anxiety disorders. It has also been used to investigate the potential therapeutic benefits of targeting the 5-HT2C receptor in the treatment of obesity, drug addiction, and anxiety disorders.

Properties

IUPAC Name

2-[[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O2/c21-17-6-5-14(11-18(17)22)12-23-7-9-24(10-8-23)13-25-19(26)15-3-1-2-4-16(15)20(25)27/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRDWAKCEVLQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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